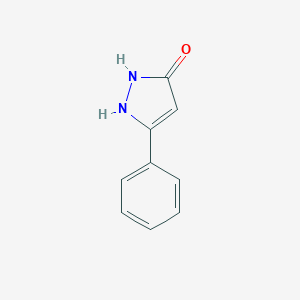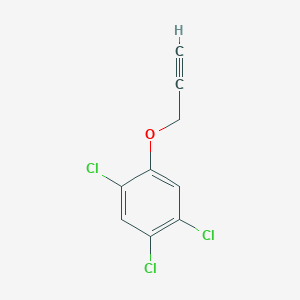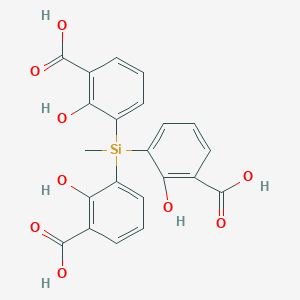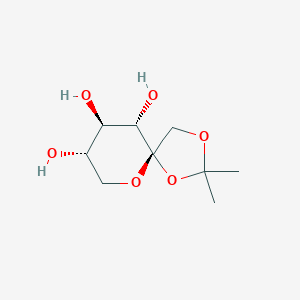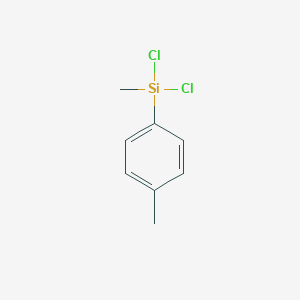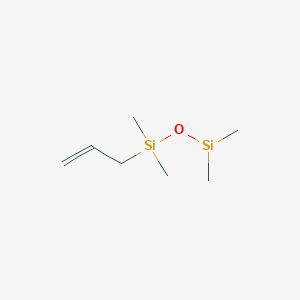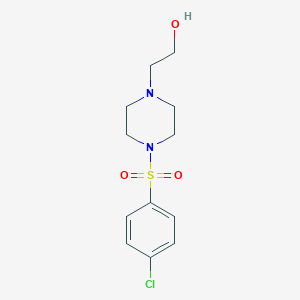
2-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)ethanol is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 4-chlorophenylsulfonyl group and an ethanol moiety. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities, making them valuable in various scientific and industrial applications.
Mechanism of Action
Target of Action
The compound 2-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)ethanol, also known as 2-{4-[(4-chlorophenyl)sulfonyl]piperazino}-1-ethanol, is related to Cetirizine . Cetirizine is a second-generation antihistamine compound that exhibits high specific affinity for histamine H1 receptor . Therefore, it’s plausible that this compound may also target the histamine H1 receptor.
Biochemical Pathways
Histamine plays a crucial role in immune response, gastric acid secretion, and neurotransmission .
Pharmacokinetics
Its structural similarity to cetirizine suggests it may have similar adme properties .
Result of Action
If it acts as a histamine h1 receptor antagonist like cetirizine, it could potentially reduce symptoms associated with allergies, such as itching, redness, and swelling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)ethanol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-chlorophenylsulfonyl chloride and piperazine.
Formation of Intermediate: The 4-chlorophenylsulfonyl chloride is reacted with piperazine to form the intermediate 4-(4-chlorophenylsulfonyl)piperazine.
Addition of Ethanol Moiety: The intermediate is then reacted with ethylene oxide or ethylene glycol under basic conditions to introduce the ethanol moiety, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to control reaction parameters such as temperature, pressure, and reaction time.
Purification: Employing purification techniques such as crystallization, distillation, or chromatography to isolate the desired product.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The sulfonyl group can be reduced to a sulfide or thiol group under specific conditions.
Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products Formed
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Sulfides, thiols.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)ethanol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
Cetirizine: A second-generation antihistamine with a similar piperazine core structure.
Hydroxyzine: An antihistamine and anxiolytic with a piperazine ring.
Aripiprazole: An antipsychotic drug with a piperazine moiety.
Uniqueness
2-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)ethanol is unique due to the presence of the 4-chlorophenylsulfonyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other piperazine derivatives and contributes to its specific applications in research and industry.
Properties
IUPAC Name |
2-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O3S/c13-11-1-3-12(4-2-11)19(17,18)15-7-5-14(6-8-15)9-10-16/h1-4,16H,5-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJDMFRUBGVKLQZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00368773 |
Source


|
| Record name | 2-[4-(4-Chlorobenzene-1-sulfonyl)piperazin-1-yl]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00368773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.79 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16017-65-5 |
Source


|
| Record name | 2-[4-(4-Chlorobenzene-1-sulfonyl)piperazin-1-yl]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00368773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
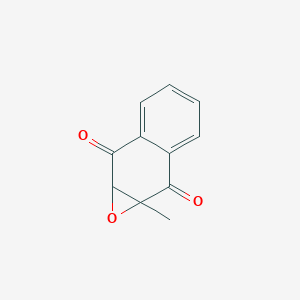
![3-Amino-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B103594.png)
